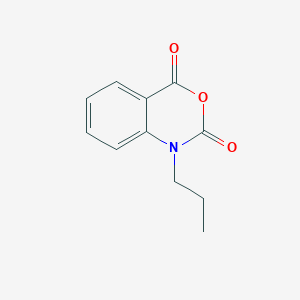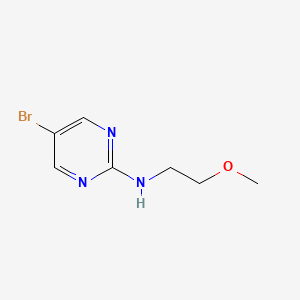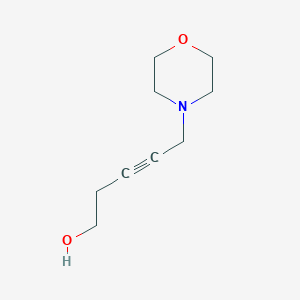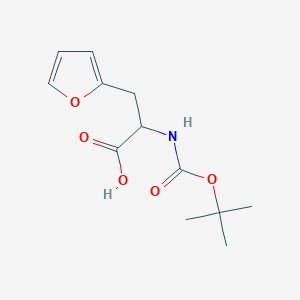
3-Allyl-4,5-dimethoxy-benzaldehyde
Descripción general
Descripción
While the provided papers do not directly discuss 3-Allyl-4,5-dimethoxy-benzaldehyde, they offer insights into closely related compounds that can help infer some aspects of its chemistry. The first paper discusses the oxidation of 3,4,5-trimethoxy benzaldehyde (TMBA) and other benzaldehydes, which are structurally similar to 3-Allyl-4,5-dimethoxy-benzaldehyde, except for the presence of an allyl group and one less methoxy group . The second paper focuses on the synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazone . These studies provide a foundation for understanding the reactivity and properties of methoxy-substituted benzaldehydes.
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazino-oxadiazolylphenol with dimethoxybenzaldehyde in ethanol . Although the synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde is not described, similar methods could potentially be adapted for its synthesis, considering the reactivity of the aldehyde group and the presence of methoxy substituents which can influence the reaction conditions and outcomes.
Molecular Structure Analysis
The molecular structure of 3-Allyl-4,5-dimethoxy-benzaldehyde can be inferred to some extent from the metal complexes studied in the second paper. The complexes of 3,4-dimethoxy benzaldehyde hydrazone exhibit square planar, tetrahedral, and octahedral geometries . The presence of methoxy groups and the potential for complexation suggests that 3-Allyl-4,5-dimethoxy-benzaldehyde could also form stable complexes with metals, potentially affecting its molecular geometry.
Chemical Reactions Analysis
The first paper provides insights into the oxidation reactions of TMBA and other benzaldehydes, leading to the formation of corresponding acids . This suggests that 3-Allyl-4,5-dimethoxy-benzaldehyde may also undergo oxidation to yield a carboxylic acid, with the reaction being first order with respect to both the oxidant and the aldehyde. The presence of an allyl group could introduce additional reactivity, such as participation in allylic oxidation or other reactions typical of alkenes.
Physical and Chemical Properties Analysis
The optical studies of the metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazone indicate that the electronic properties of the ligand and its complexes can be probed through UV-vis absorption spectroscopy . This suggests that similar studies on 3-Allyl-4,5-dimethoxy-benzaldehyde could reveal its electronic properties, such as the energy gap and optical conductivity. The thermodynamic parameters reported for the oxidation of related benzaldehydes provide a basis for understanding the energetics of reactions involving 3-Allyl-4,5-dimethoxy-benzaldehyde .
Aplicaciones Científicas De Investigación
-
Crystallography and Material Science
- Dimethoxybenzaldehydes (DMBz) are often used as starting materials in condensation reactions forming Schiff base compounds .
- These compounds are versatile ligands in numerous metal–organic complexes that are used as a catalyst .
- Examples include C—O coupling reactions, the Suzuiki–Miyaura reaction, nitroaldol reactions, and a wide variety of other reactions .
- The crystal structures of four dimethoxybenzaldehyde isomers, namely the 2,3-, 2,4-, 2,5- and 3,5- isomers, are reported and compared to the previously reported crystal structures of 3,4-dimethoxybenzaldehyde and 2,6-dimethoxybenzaldehyde .
-
Pharmaceutical and Medical Research
- A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
-
- 3-Allyl-4,5-dimethoxybenzaldehyde is often used as a synthetic building block .
- It can be used in the synthesis of various organic compounds .
- The allyl group in the compound can undergo various reactions, such as the Claisen rearrangement, which can lead to the formation of new carbon-carbon bonds .
- Chemical Industry
- 3-Allyl-4,5-dimethoxybenzaldehyde is often used as a synthetic building block in the chemical industry .
- It can be used in the synthesis of various organic compounds .
- The allyl group in the compound can undergo various reactions, such as the Claisen rearrangement, which can lead to the formation of new carbon-carbon bonds .
Propiedades
IUPAC Name |
3,4-dimethoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLUJEZNJVZMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389767 | |
| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4,5-dimethoxy-benzaldehyde | |
CAS RN |
67483-49-2 | |
| Record name | Benzaldehyde, 3,4-dimethoxy-5-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67483-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)









